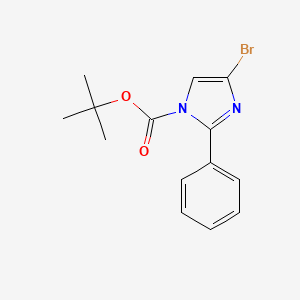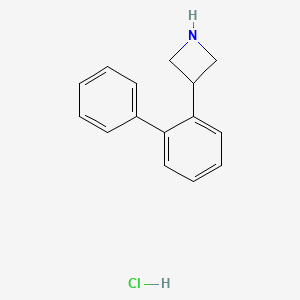
3-(2-Biphenylyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662230 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32662230 typically involves a series of chemical reactions that require specific reagents and conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired product . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of MFCD32662230 is designed to be efficient and scalable. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the product. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: MFCD32662230 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32662230 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance the reaction rate and selectivity.
Major Products Formed: The major products formed from the reactions of MFCD32662230 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of substituted compounds with different functional groups.
Scientific Research Applications
MFCD32662230 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, MFCD32662230 is explored for its therapeutic potential and as a lead compound for drug development. In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of MFCD32662230 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
MFCD32662230 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with triazolo ring structures and methanesulfonate groups. The uniqueness of MFCD32662230 lies in its specific reactivity and stability, which make it suitable for a wide range of applications. Tools like ChemMine can be used to analyze and compare the structural similarities and physicochemical properties of MFCD32662230 with other compounds .
Conclusion
MFCD32662230 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Understanding its preparation methods, chemical reactions, scientific applications, and mechanism of action can help in harnessing its full potential for future advancements.
Properties
Molecular Formula |
C15H16ClN |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
3-(2-phenylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)13-10-16-11-13;/h1-9,13,16H,10-11H2;1H |
InChI Key |
FQEQJWPOEUQRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


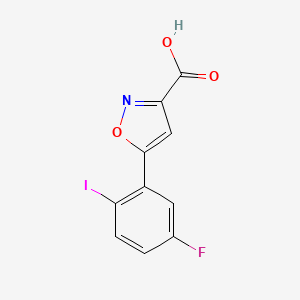


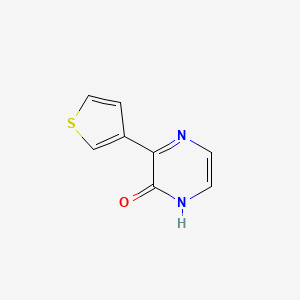
![N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B13699543.png)
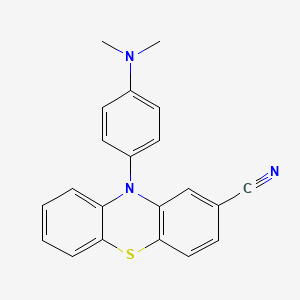
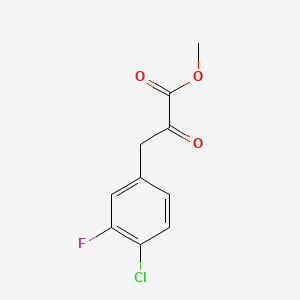
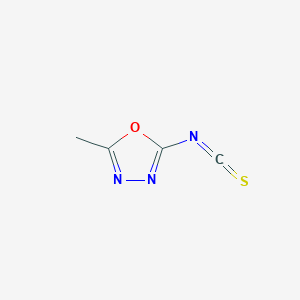
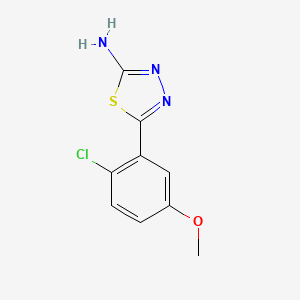
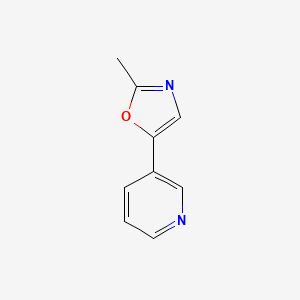
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
